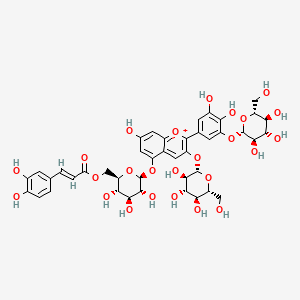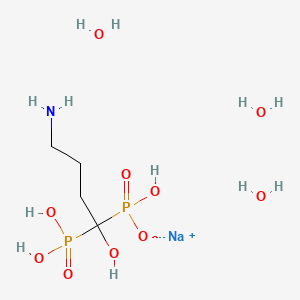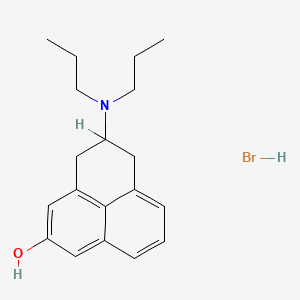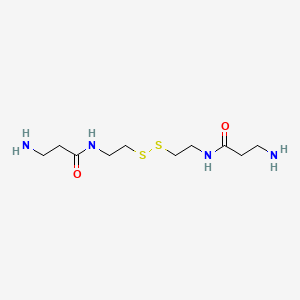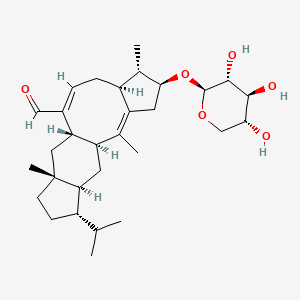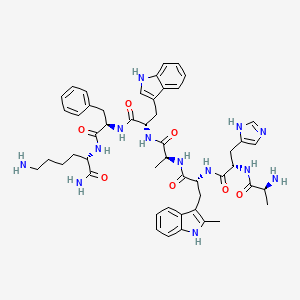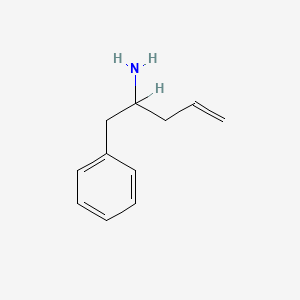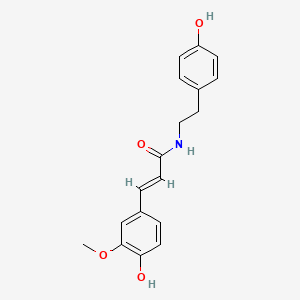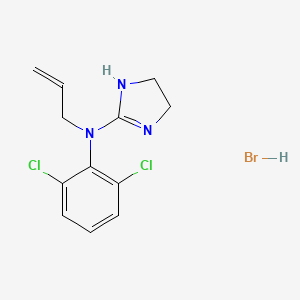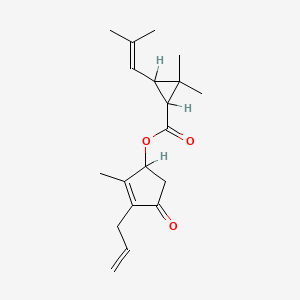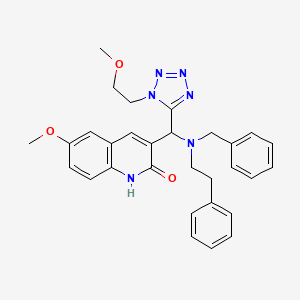
ASN04421891
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASN04421891 is a synthetic organic compound known for its potent modulation of the GPR17 receptor. This receptor is implicated in various neurodegenerative diseases, making this compound a promising candidate for research in this field .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASN04421891 involves multiple steps, starting with the preparation of its core structure. The compound’s molecular formula is C30H32N6O3, and it has a molecular weight of 524.61 g/mol . The synthetic route typically involves the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ASN04421891 primarily undergoes substitution reactions due to the presence of various functional groups in its structure. These reactions are essential for modifying the compound to enhance its activity or alter its pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are often tested for their activity against the GPR17 receptor to identify the most potent compounds for further development.
Scientific Research Applications
ASN04421891 has several scientific research applications, particularly in the study of neurodegenerative diseases. Its ability to modulate the GPR17 receptor makes it a valuable tool for investigating the role of this receptor in conditions such as multiple sclerosis and Alzheimer’s disease . Additionally, this compound can be used in drug discovery programs to identify new therapeutic agents targeting the GPR17 receptor.
Mechanism of Action
ASN04421891 exerts its effects by binding to the GPR17 receptor, a G-protein-coupled receptor involved in the regulation of various cellular processes. Upon binding, this compound modulates the receptor’s activity, leading to changes in downstream signaling pathways that can influence cell survival, differentiation, and inflammation . This mechanism is particularly relevant in the context of neurodegenerative diseases, where dysregulation of these pathways can contribute to disease progression.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to ASN04421891 include other GPR17 receptor modulators, such as those identified through in silico screening and structure-activity relationship studies . These compounds share structural similarities with this compound and exhibit comparable activity against the GPR17 receptor.
Uniqueness: What sets this compound apart from other similar compounds is its high potency, with an EC50 value of 3.67 nM in binding assays . This high level of activity makes this compound a particularly attractive candidate for further research and development in the field of neurodegenerative diseases.
Properties
Molecular Formula |
C30H32N6O3 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3-[[benzyl(2-phenylethyl)amino]-[1-(2-methoxyethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C30H32N6O3/c1-38-18-17-36-29(32-33-34-36)28(26-20-24-19-25(39-2)13-14-27(24)31-30(26)37)35(21-23-11-7-4-8-12-23)16-15-22-9-5-3-6-10-22/h3-14,19-20,28H,15-18,21H2,1-2H3,(H,31,37) |
InChI Key |
JKKKHIBCTKIWFJ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
COCCN1C(=NN=N1)C(C2=CC3=C(C=CC(=C3)OC)NC2=O)N(CCC4=CC=CC=C4)CC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN04421891; ASN 04421891; ASN-04421891. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


